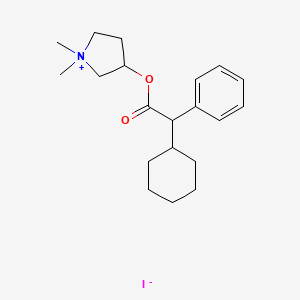
1,1-Dimethyl-3-hydroxypyrrolidinium iodide alpha-phenylcyclohexaneacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AHR 259 is a compound that interacts with the aryl hydrocarbon receptor, a ligand-activated transcription factor involved in various physiological processes, including xenobiotic metabolism, cellular differentiation, and immune responses . The aryl hydrocarbon receptor is known for its role in mediating the toxic effects of dioxins and related compounds .
準備方法
The preparation of AHR 259 involves synthetic routes that typically include the formation of fused ring structures. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
AHR 259 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
AHR 259 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the interactions of aryl hydrocarbon receptor ligands . In biology, it is used to investigate the role of the aryl hydrocarbon receptor in cellular processes and immune responses . In medicine, AHR 259 is explored for its potential therapeutic applications, including its role in cancer treatment and immune modulation . In industry, it is used in the development of new materials and chemical processes .
作用機序
The mechanism of action of AHR 259 involves its binding to the aryl hydrocarbon receptor, leading to the activation of this transcription factor . Upon binding, the aryl hydrocarbon receptor undergoes a conformational change, translocates to the nucleus, and dimerizes with the aryl hydrocarbon receptor nuclear translocator . This complex then binds to specific DNA sequences, leading to the transcription of target genes involved in various cellular processes .
類似化合物との比較
AHR 259 is unique compared to other aryl hydrocarbon receptor ligands due to its specific binding affinity and selectivity . Similar compounds include indirubin, which also binds to the aryl hydrocarbon receptor but exhibits different binding affinities and biological activities . Other similar compounds include dioxins and related polycyclic aromatic hydrocarbons, which have varying degrees of toxicity and receptor binding properties .
特性
CAS番号 |
102584-67-8 |
|---|---|
分子式 |
C20H30INO2 |
分子量 |
443.4 g/mol |
IUPAC名 |
(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclohexyl-2-phenylacetate;iodide |
InChI |
InChI=1S/C20H30NO2.HI/c1-21(2)14-13-18(15-21)23-20(22)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3,5-6,9-10,17-19H,4,7-8,11-15H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
LOKANEQUHDOIHU-UHFFFAOYSA-M |
正規SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCCC2)C3=CC=CC=C3)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















